

Application Notes and Protocols for AT7519 in Animal Studies

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Compound of Interest

Compound Name: AT7519

Cat. No.: B1666106

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Introduction

AT7519 is a potent, small-molecule multi-cyclin-dependent kinase (CDK) inhibitor with demonstrated anti-neoplastic activity in a range of preclinical cancer models.[1][2][3] It primarily targets CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9, leading to cell cycle arrest and apoptosis.[4][5] This document provides detailed application notes and protocols for the preparation and administration of **AT7519** for in vivo animal studies, based on findings from multiple research publications.

Mechanism of Action

AT7519 exerts its anti-tumor effects through the inhibition of multiple CDKs, which are key regulators of the cell cycle and transcription.[1][6] Inhibition of CDK1 and CDK2 leads to G1/S and G2/M phase cell cycle arrest.[1][4] By inhibiting CDK9, **AT7519** suppresses the phosphorylation of RNA polymerase II, leading to a reduction in the transcription of short-lived anti-apoptotic proteins like Mcl-1.[4][7] Additionally, **AT7519** has been shown to activate Glycogen Synthase Kinase 3 Beta (GSK-3 β), further contributing to its pro-apoptotic effects.[4][5]

Signaling Pathway

Caption: Signaling pathway of **AT7519**.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of **AT7519** across various cancer cell lines and animal models.

Table 1: In Vitro IC50 Values for **AT7519**

Cell Line	Cancer Type	IC50 (μM)	Exposure Time (hours)
MM.1S	Multiple Myeloma	0.5	48
U266	Multiple Myeloma	0.5	48
MM.1R	Multiple Myeloma	>2	48
HCT116	Colon Cancer	0.082	72
MCF-7	Breast Cancer	0.04	Not Specified
SW620	Colon Cancer	0.94	Not Specified

Table 2: In Vivo Efficacy of **AT7519** in Xenograft Models

Cancer Model	Animal Strain	AT7519 Dose & Schedule	Administration Route	Key Findings
Multiple Myeloma (MM.1S xenograft)	SCID mice	15 mg/kg, once daily, 5 days/week for 2 weeks	Intraperitoneal (IP)	Significant tumor growth inhibition and prolonged survival.[4]
Multiple Myeloma (MM.1S xenograft)	SCID mice	15 mg/kg, once daily, 3 days/week for 4 weeks	Intraperitoneal (IP)	Significant tumor growth inhibition and prolonged survival.[4]
Colon Cancer (HCT116 & HT29 xenografts)	BALB/c nude mice	9.1 mg/kg, twice daily	Intraperitoneal (IP)	Tumor regression.[5]
Leukemia (HL60 xenograft)	Nude mice	10 mg/kg, single dose	Intraperitoneal (IP)	Reduction in Mcl-1 protein levels in tumors.[7]
Leukemia (HL60 xenograft)	Nude mice	15 mg/kg, once daily for two 5-day cycles	Intraperitoneal (IP)	Optimal efficacy observed.[7]
Neuroblastoma (AMC711T xenograft)	NMRI nude mice	5, 10, or 15 mg/kg/day for 5 consecutive days	Intraperitoneal (IP)	Dose-dependent tumor growth inhibition.[8][9]
Neuroblastoma (Th-MYCN transgenic)	129X1/SvJ mice	15 mg/kg/day	Intraperitoneal (IP)	Improved survival and significant tumor regression.[8]
Ovarian Cancer (xenograft)	Not Specified	Not Specified	Not Specified	In vivo efficacy confirmed.[10]

Experimental Protocols

1. Formulation of **AT7519** for In Vivo Administration

This protocol describes the preparation of **AT7519** for intraperitoneal (IP) or intravenous (IV) injection in mice.

- Materials:
 - **AT7519** powder
 - Saline (0.9% sodium chloride)[4][8]
 - Dimethyl sulfoxide (DMSO) (optional, for initial solubilization)[11]
 - PEG300 (optional)[11]
 - Tween 80 (optional)[11]
 - Sterile, pyrogen-free vials
 - Sterile syringes and needles
- Protocol:
 - For Saline Formulation:
 - Directly dissolve **AT7519** powder in 0.9% saline to the desired final concentration (e.g., 1.5 mg/mL or 1.875 mg/mL).[8]
 - Vortex or sonicate until fully dissolved.
 - Sterile filter the solution using a 0.22 µm syringe filter into a sterile vial.
 - For Co-solvent Formulation (if solubility in saline is an issue):
 - First, dissolve **AT7519** in a minimal amount of DMSO.[11]
 - In a separate tube, prepare the vehicle solution. A suggested composition is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[11]
 - Slowly add the **AT7519**/DMSO stock to the vehicle solution while vortexing to reach the final desired concentration.

- Ensure the final solution is clear and free of precipitation.
- Sterile filter the final solution.

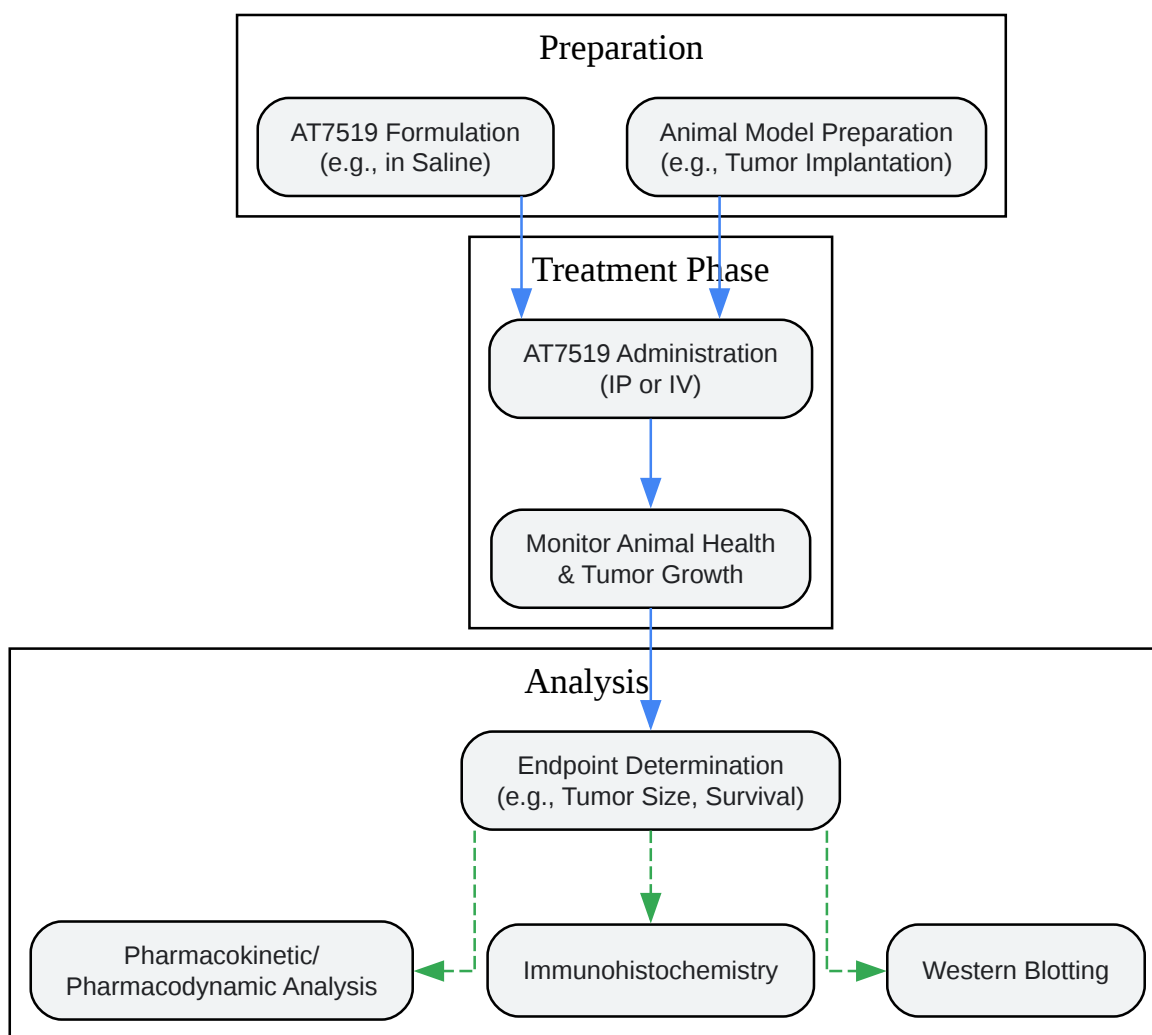
2. Administration of **AT7519** to Mice

This protocol outlines the procedure for administering the prepared **AT7519** solution to mice. All animal procedures should be performed in accordance with approved institutional animal care and use committee (IACUC) protocols.

- Materials:
 - Prepared **AT7519** solution
 - Appropriately sized syringes (e.g., 1 mL) and needles (e.g., 27-30 gauge)
 - Animal scale
 - 70% ethanol for disinfection
- Protocol:
 - Weigh each mouse to determine the correct volume of **AT7519** solution to inject based on the desired mg/kg dose.
 - For Intraperitoneal (IP) Injection:
 - Properly restrain the mouse.
 - Wipe the injection site on the lower abdomen with 70% ethanol.
 - Insert the needle at a shallow angle into the peritoneal cavity, avoiding the bladder and internal organs.
 - Inject the calculated volume of the **AT7519** solution.
 - For Intravenous (IV) Injection:
 - Place the mouse in a restraining device that allows access to the tail vein.

- Warm the tail with a heat lamp or warm water to dilate the vein.
- Disinfect the tail with 70% ethanol.
- Insert the needle into the lateral tail vein and slowly inject the **AT7519** solution.
- Monitor the animals closely after injection for any adverse reactions.

Experimental Workflow



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Caption: General experimental workflow for **AT7519** animal studies.

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